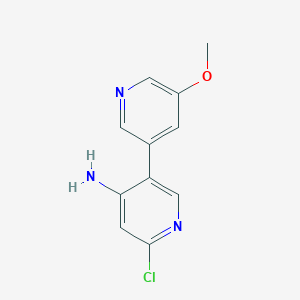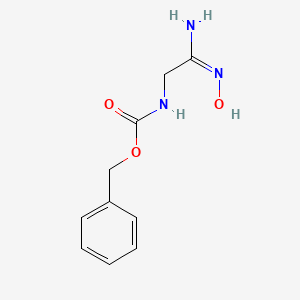
3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can convert carbonyl groups to alcohols, affecting the compound’s solubility and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in studies of cytokine and growth factor signaling pathways, helping to elucidate the molecular mechanisms of cell signaling.
Medicine: Investigated for its potential therapeutic effects, particularly in modulating immune responses and inflammation.
Mecanismo De Acción
The mechanism of action of 3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid involves its interaction with specific molecular targets, such as cytokine receptors and signaling proteins. By binding to these targets, the compound can modulate the activity of signaling pathways, leading to changes in cellular responses. This modulation can affect processes such as cell proliferation, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-N-(1-carbamoyl-3-carboxypropyl)phthalamic Acid: A closely related compound with similar structural features and biological activities.
Hydrolyzed Pomalidomide: Another compound with comparable properties, often used in similar research applications.
Uniqueness
3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable tool in research and industrial applications, offering advantages over other similar compounds in terms of reactivity, stability, and specificity .
Propiedades
Fórmula molecular |
C13H15N3O6 |
|---|---|
Peso molecular |
309.27 g/mol |
Nombre IUPAC |
3-amino-2-[(4-amino-1-carboxy-4-oxobutyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H15N3O6/c14-7-3-1-2-6(12(19)20)10(7)11(18)16-8(13(21)22)4-5-9(15)17/h1-3,8H,4-5,14H2,(H2,15,17)(H,16,18)(H,19,20)(H,21,22) |
Clave InChI |
GBZQFIZTUAAFCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)N)C(=O)NC(CCC(=O)N)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)




![methyl (2S,3S,4S,5R,6S)-6-[[(7R)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13866423.png)



![N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B13866438.png)
![1-(6-Chloro-2-oxo-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazin-4-yl)pent-1-yn-3-yl Methanesulfonate](/img/structure/B13866442.png)


